5-bromo-1-methyl-1H-tetrazole

Vue d'ensemble

Description

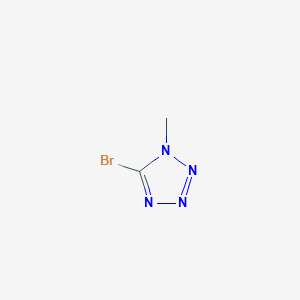

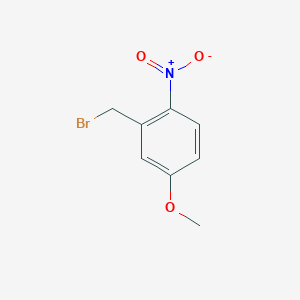

5-bromo-1-methyl-1H-tetrazole is a chemical compound with the CAS Number: 16681-79-1 . It has a molecular weight of 162.98 .

Synthesis Analysis

The synthesis of tetrazole derivatives has been a focus in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation . A tetrazole-based metal organic framework has been prepared under solvothermal condition using sodium azide and nitrile in the presence of CuCl2·2H2O .Chemical Reactions Analysis

Tetrazole-based metal organic frameworks have been used in various applications due to their fascinating structures and topologies . They have been used in the fields of second harmonic generation (SHG), adsorption, magnetism, fluorescence, etc .Physical And Chemical Properties Analysis

5-bromo-1-methyl-1H-tetrazole is a powder with a melting point of 72-74 degrees Celsius .Applications De Recherche Scientifique

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including 5-bromo-1-methyl-1H-tetrazole, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their unique chemical properties .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives, such as 5-bromo-1-methyl-1H-tetrazole, can be approached in eco-friendly ways. This includes the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, all with good to excellent yields .

Biological Activity

Tetrazoles, including 5-bromo-1-methyl-1H-tetrazole, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes them suitable for use in the development of biologically active substances .

Fluorescent Probe

5-bromo-1-methyl-1H-tetrazole has been used as a fluorescent probe to identify DNA damage . This makes it valuable in research related to genetics and cellular biology .

Photosensitizer in Photodynamic Therapy

This compound has been utilized as a photosensitizer in photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to treat cancer and other diseases .

Catalyst in Polymer Synthesis

5-bromo-1-methyl-1H-tetrazole acts as a catalyst in polymer synthesis . This makes it useful in the field of materials science and engineering .

Preparation of Antifungal Agents

5-Methyl-1H-tetrazole, a derivative of 5-bromo-1-methyl-1H-tetrazole, is used in the preparation of novel antifungal agents . This highlights its importance in the development of new treatments for fungal infections .

Preparation of Novel Quinoline Derivatives

5-Methyl-1H-tetrazole is also used in the preparation of novel quinoline derivatives against Mycobacterium tuberculosis . This indicates its potential role in the fight against tuberculosis .

Mécanisme D'action

Target of Action

5-Bromo-1-methyl-1H-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry .

Mode of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-bromo-1-methyl-1H-tetrazole may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 5-bromo-1-methyl-1H-tetrazole may have similar ADME properties to other tetrazoles, which are resistant to biological degradation .

Result of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that 5-bromo-1-methyl-1H-tetrazole may have similar effects to compounds with carboxylic acid functional groups.

Action Environment

Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that 5-bromo-1-methyl-1H-tetrazole may also be stable under a variety of environmental conditions.

Safety and Hazards

5-bromo-1-methyl-1H-tetrazole is classified as dangerous . It has hazard statements H228, H302, H312, H315, H319, H332, H335 . These indicate that it is flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Orientations Futures

5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds have found application as a fluorescent probe to identify DNA damage . They serve as photosensitizers in photodynamic therapy and act as catalysts in polymer synthesis . These applications suggest promising future directions for the use of these compounds.

Relevant Papers There are several papers that discuss the properties and applications of 5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds . These papers provide a wealth of information on the synthesis, properties, and potential applications of these compounds.

Propriétés

IUPAC Name |

5-bromo-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEZKCXHVQSKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510142 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-1H-tetrazole | |

CAS RN |

16681-79-1 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)